![molecular formula C8H7N3O B2531662 4-(1H-1,2,3-triazol-1-yl)phenol CAS No. 68535-50-2](/img/structure/B2531662.png)
4-(1H-1,2,3-triazol-1-yl)phenol
Overview
Description
“4-(1H-1,2,3-triazol-1-yl)phenol” is a compound that contains a phenol group attached to a 1,2,3-triazole ring . The triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes .
Synthesis Analysis
The synthesis of “4-(1H-1,2,3-triazol-1-yl)phenol” derivatives has been reported in several studies . For instance, a series of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives were synthesized for the treatment of breast cancer . Another study reported the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Molecular Structure Analysis
The molecular structure of “4-(1H-1,2,3-triazol-1-yl)phenol” involves a phenol group attached to a 1,2,3-triazole ring . The triazole ring can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .Chemical Reactions Analysis
The chemical reactions involving “4-(1H-1,2,3-triazol-1-yl)phenol” are primarily related to its synthesis. The triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1H-1,2,3-triazol-1-yl)phenol” are primarily determined by its molecular structure, which involves a phenol group attached to a 1,2,3-triazole ring .Scientific Research Applications
- Application : Researchers have explored 4-(1H-1,2,3-triazol-1-yl)phenol derivatives for their potential as antiviral, antibacterial, and antimalarial agents . These compounds exhibit promising biological activities, making them attractive candidates for drug development.
- Application : Incorporating 4-(1H-1,2,3-triazol-1-yl)phenol into polymers or materials could enhance their stability, UV resistance, or other desirable characteristics .
Drug Discovery and Medicinal Chemistry
Materials Science and Polymer Chemistry
Agrochemicals and Environmental Applications
Mechanism of Action
Target of Action
The primary target of the compound 4-(1H-1,2,3-triazol-1-yl)phenol is the enzyme Steroid Sulfatase (STS) . STS is a crucial enzyme for steroidogenesis, acting by hydrolyzing inactive steroid sulfates, which are the precursors for the biosynthesis of active estrogens and androgens .
Mode of Action
The compound 4-(1H-1,2,3-triazol-1-yl)phenol interacts with its target, STS, by inhibiting its activity . This inhibition prevents the hydrolysis of inactive steroid sulfates, thereby reducing the production of active estrogens and androgens .
Biochemical Pathways
By inhibiting STS, 4-(1H-1,2,3-triazol-1-yl)phenol affects the steroidogenesis pathway . This results in a decrease in the levels of active estrogens and androgens, which are crucial for the growth and proliferation of certain types of cancer cells .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety in the compound can influence its dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity . These properties can potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The inhibition of STS by 4-(1H-1,2,3-triazol-1-yl)phenol leads to a decrease in the levels of active estrogens and androgens . This can result in the inhibition of the growth and proliferation of hormone-dependent cancer cells . For instance, it has been shown to have potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(triazol-1-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-3-1-7(2-4-8)11-6-5-9-10-11/h1-6,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZRMXYZBCUXAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,3-triazol-1-yl)phenol | |
CAS RN |
68535-50-2 | |
Record name | 4-(1H-1,2,3-triazol-1-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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